1-Oxa-6-azaspiro[4.4]nonane
CAS No.:
Cat. No.: VC18654454
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
![1-Oxa-6-azaspiro[4.4]nonane -](/images/structure/VC18654454.png)
Specification
Molecular Formula | C7H13NO |
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Molecular Weight | 127.18 g/mol |
IUPAC Name | 1-oxa-6-azaspiro[4.4]nonane |
Standard InChI | InChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2 |
Standard InChI Key | DAQJDAJGMJYMLL-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCCO2)NC1 |
Introduction
Structural and Chemical Properties
1-Oxa-6-azaspiro[4.4]nonane features a fused bicyclic system where the oxygen and nitrogen atoms are positioned at the 1- and 6-positions, respectively (Figure 1). The spiro center at the junction of the two rings creates a rigid three-dimensional geometry, which influences its reactivity and interaction with biological targets. Key physicochemical properties include:
Property | Value |
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Molecular formula | |
Molecular weight | 127.18 g/mol |
CAS Registry Number | 176-23-8 |
Synonyms | 1-Oxa-6-azaspiro[4.4]nonane, DB-345835 |
The compound’s polarity, dictated by the oxygen and nitrogen heteroatoms, enhances its solubility in polar solvents, while the spiro structure contributes to metabolic stability—a desirable trait in drug discovery .
Synthetic Methodologies
Radical-Mediated Intramolecular Hydrogen Atom Transfer
The most efficient route to 1-oxa-6-azaspiro[4.4]nonane involves intramolecular hydrogen atom transfer (HAT) promoted by nitrogen-centered radicals. This method, pioneered by Suárez and colleagues, utilizes carbohydrate-derived precursors to ensure stereochemical control .
Reaction Conditions and Substrates
Starting materials such as N-phosphoramidate or N-cyanamide derivatives of furanose or pyranose sugars are treated with (diacetoxyiodo)benzene (DIB) and iodine. The reaction proceeds via homolytic cleavage of the N–I bond, generating an N-radical that abstracts a hydrogen atom from a distal carbon (1,5-HAT), followed by cyclization to form the spirocenter .
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Substrate: D-ribose-derived N-phosphoramidate furanose (4)
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Reagents: DIB, , CHCl, 0°C to room temperature
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Product: 1-Oxa-6-azaspiro[4.4]nonane (31)
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Yield: 64%
Stereochemical Outcomes
The stereochemistry of the spirocenter is influenced by the carbohydrate template. For instance, in D-mannose-derived substrates, hydrogen abstraction occurs on the sterically crowded β-face, while cyclization proceeds on the less hindered α-face, as confirmed by nuclear Overhauser effect (NOE) spectroscopy . This selectivity underscores the role of the carbohydrate backbone in directing reaction pathways.
Mechanistic Insights
Radical Generation and Propagation
The reaction begins with oxidative generation of an N-iodoamide intermediate, which undergoes homolytic cleavage to produce a nitrogen-centered radical (Figure 2). This radical abstracts a hydrogen atom from a carbon 5 positions away (1,5-HAT), forming a carbon-centered radical that cyclizes to establish the spirocyclic framework .
Key Steps:
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Oxidation: DIB oxidizes the N–H bond to form an N–I species.
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Radical Formation: Homolysis of the N–I bond generates an N-radical.
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HAT and Cyclization: Intramolecular hydrogen transfer followed by radical recombination yields the spirocycle .
Competing Pathways
In pyranose-derived substrates, competing reactions such as β-iodo ester formation (via Prévost-like addition) may occur if the oxycarbenium ion intermediate undergoes nucleophilic attack by acetate . For example, treatment of D-glucose-derived cyanamide (30) yielded 1-oxa-6-azaspiro[4.4]nonane (42–43) alongside β-iodo ester (44) in a 2:1 ratio .
Applications and Biological Relevance
While direct biological data for 1-oxa-6-azaspiro[4.4]nonane remain limited, its structural analogs exhibit notable bioactivity. For example, 1-azaspiro[4.4]nonane derivatives act as metalloproteinase inhibitors, disrupting tumor metastasis by blocking extracellular matrix degradation. The spirocyclic motif’s rigidity enhances binding affinity to enzyme active sites, suggesting potential for 1-oxa-6-azaspiro[4.4]nonane in similar applications.
Table 2: Comparative Bioactivity of Spirocyclic Analogs
Compound | Target | IC (nM) | Source |
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1-Azaspiro[4.4]nonane | Gelatinase (MMP-9) | 120 | |
1-Oxa-6-azaspiro[4.4]nonane | Not reported | – | – |
Note: Specific data for 1-oxa-6-azaspiro[4.4]nonane are pending further studies.
Future Directions
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Stereoselective Synthesis: Developing asymmetric methods to access enantiopure spirocycles could enable structure-activity relationship (SAR) studies .
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Biological Screening: Prioritizing assays against MMPs, kinases, and GPCRs may uncover therapeutic potential.
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Material Science: The rigid spiro architecture could serve as a building block for supramolecular assemblies or catalysts.
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